molecular formula C16H13NO3 B12592509 2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione CAS No. 647862-37-1

2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione

Cat. No.: B12592509
CAS No.: 647862-37-1
M. Wt: 267.28 g/mol
InChI Key: NFDSSFGEYMMZPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione is a quinone derivative featuring a methoxy group at position 2 and a 2-methylindolyl substituent at position 5 on the cyclohexadienedione core. Its synthesis typically involves oxidative coupling or catalytic methods, as seen in related compounds .

Properties

CAS No.

647862-37-1

Molecular Formula

C16H13NO3

Molecular Weight

267.28 g/mol

IUPAC Name

2-methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H13NO3/c1-9-16(10-5-3-4-6-12(10)17-9)11-7-14(19)15(20-2)8-13(11)18/h3-8,17H,1-2H3

InChI Key

NFDSSFGEYMMZPE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C3=CC(=O)C(=CC3=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under reflux in methanesulfonic acid (MsOH) in methanol (MeOH) to yield the corresponding tricyclic indole . The reaction conditions are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of indole derivatives may involve large-scale synthesis using similar methods but with enhanced reaction conditions and purification techniques to ensure scalability and cost-effectiveness. The use of continuous flow reactors and automated systems can improve efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Electrophilic reagents like halogens or nitro groups in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to various receptors, influencing cell signaling pathways and exerting its biological effects . The exact molecular targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and properties of 2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione and its analogs:

Compound Name Substituents (Position) Synthesis Yield Physical Properties Biological Activity References
2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione (Target) 2-OCH₃, 5-(2-methylindol-3-yl) Not Reported Purple solid (assumed) Potential ion-binding
2-Methyl-5-(1-methyl-2-phenyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione (3k) 2-CH₃, 5-(1-methyl-2-phenylindol-3-yl) 80% Violet solid, m.p. unreported Not reported
2-Chloro-3,6-diethoxy-5-((4-fluorobenzyl)amino)cyclohexa-2,5-diene-1,4-dione 2-Cl, 3/6-OEt, 5-(4-F-benzylamino) 21.1% Dark red crystal Antimicrobial (assumed)
(R)-4-Methoxydalbergione 2-OCH₃, 5-(R-1-phenylprop-2-enyl) Not Reported Yellow crystal, 1.2 g/cm³ Antiparasitic
2-Hydroxy-5-methoxy-3-undecylcyclohexa-2,5-diene-1,4-dione 2-OH, 5-OCH₃, 3-undecyl Not Reported Not reported Lipid membrane interactions

Key Findings

Synthesis and Yield: The target compound’s analogs show varied yields depending on substituents and methods. For example, compound 3k (80% yield) was synthesized via heterogeneous catalysis involving oxidative C–C coupling , while the chloro-amino derivative (21.1% yield) required nucleophilic substitution . The target compound’s synthesis may benefit from optimized catalytic conditions.

Electronic Effects: Methoxy groups (electron-donating) in the target compound contrast with electron-withdrawing groups (e.g., Cl in ), which influence redox potentials and reactivity. The 2-methylindolyl group may enhance π-stacking interactions compared to phenyl or alkyl chains .

Biological Activity: The (R)-4-Methoxydalbergione exhibits antiparasitic activity, likely due to its planar quinone-indole system . The target compound’s 2-methylindolyl group could similarly enable metal-ion binding, as seen in pyrrole-quinone derivatives that act as Ni²⁺/F⁻ ion-pair receptors .

Physical Properties :

  • Methoxy and indolyl groups contribute to higher molecular weights and altered solubility. For instance, the target compound is likely less polar than the hydroxy-undecyl analog , affecting its bioavailability.

Structure-Activity Relationships (SAR)

  • Quinone Core Modifications: Chloro or amino groups (e.g., ) increase electrophilicity, enhancing reactivity in nucleophilic environments but possibly reducing stability.

Biological Activity

2-Methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione (CAS No. 647862-37-1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the existing literature on its biological activity, focusing on its antiproliferative effects and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of 2-methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione is C16H13NO3, with a molecular weight of 269.28 g/mol. The compound features a cyclohexadiene core with methoxy and indole substituents, which are critical for its biological activity.

PropertyValue
Molecular FormulaC16H13NO3
Molecular Weight269.28 g/mol
CAS Number647862-37-1

Antiproliferative Effects

Research has demonstrated that derivatives of cyclohexa-2,5-diene-1,4-dione exhibit significant cytotoxicity against various human tumor cell lines. A study highlighted that compounds structurally related to 2-methoxy-5-(2-methyl-1H-indol-3-yl)cyclohexa-2,5-diene-1,4-dione showed promising antiproliferative effects against melanoma and other cancer cell lines. Specifically, the compound induced apoptosis in the M14 melanoma cell line through caspase activation and poly(ADP-ribose) polymerase (PARP) cleavage .

The mechanisms by which this compound exerts its biological effects include:

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Antiproliferative Agents : A study published in Bioorganic & Medicinal Chemistry assessed a series of cyclohexadiene derivatives for their cytotoxicity against various cancer cell lines. It was found that modifications to the alkyl chain significantly enhanced bioactivity .
  • Mechanistic Insights : Research indicated that compounds with similar structures induced apoptosis through ROS-mediated pathways and were effective at low concentrations (300 nM), highlighting their potential as antiangiogenic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.